2-Iodo-1,4-bis(trifluoromethyl)benzene

Trifluoromethylation Cross-Coupling Reaction Kinetics

2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS: 328-92-7), also referred to as 2,5-Bis(trifluoromethyl)iodobenzene, is an electron-deficient aromatic halide of the formula C₈H₃F₆I with a molecular weight of 340.00 g/mol. Its structure features an iodine atom and two trifluoromethyl (-CF₃) groups on a benzene ring, which impart strong electron-withdrawing character and significant lipophilicity.

Molecular Formula C8H3F6I
Molecular Weight 340 g/mol
CAS No. 328-92-7
Cat. No. B1598040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodo-1,4-bis(trifluoromethyl)benzene
CAS328-92-7
Molecular FormulaC8H3F6I
Molecular Weight340 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)I)C(F)(F)F
InChIInChI=1S/C8H3F6I/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H
InChIKeyCZSSTAYSWOBTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS:328-92-7): A Key Fluorinated Building Block for Advanced Synthesis


2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS: 328-92-7), also referred to as 2,5-Bis(trifluoromethyl)iodobenzene, is an electron-deficient aromatic halide of the formula C₈H₃F₆I with a molecular weight of 340.00 g/mol . Its structure features an iodine atom and two trifluoromethyl (-CF₃) groups on a benzene ring, which impart strong electron-withdrawing character and significant lipophilicity . Primarily utilized as a versatile intermediate in organic synthesis, it serves as a crucial building block for introducing the 2,5-bis(trifluoromethyl)phenyl motif into more complex molecular architectures .

Why Generic 'Bis(trifluoromethyl)benzene' Derivatives Are Not Interchangeable with CAS 328-92-7


The assumption that any bis(trifluoromethyl)benzene derivative can substitute for 2-iodo-1,4-bis(trifluoromethyl)benzene is flawed due to the unique reactivity conferred by the specific substitution pattern. The combination of a highly reactive iodine atom and the strong electron-withdrawing influence of the two para-positioned -CF₃ groups creates a precise electrophilic character that governs its behavior in cross-coupling and metalation reactions . While the class of compounds shares the bis(trifluoromethyl)benzene core, halogen identity (e.g., Br, Cl) and regiochemistry dictate divergent reaction pathways, yields, and catalyst compatibility, making informed selection based on quantitative performance data essential [1].

Quantitative Differentiation: Evidence-Based Performance of 2-Iodo-1,4-bis(trifluoromethyl)benzene vs. Key Analogs


Superior Intrinsic Reactivity for Trifluoromethylation: Iodide Outperforms Bromide and Chloride

In copper-mediated trifluoromethylation reactions, aryl iodides demonstrate superior reactivity compared to their bromide and chloride counterparts. This is a foundational principle for selecting 2-iodo-1,4-bis(trifluoromethyl)benzene over the analogous bromide or chloride derivatives. The established order of reactivity is iodide > bromide > chloride [1]. This intrinsic reactivity advantage allows for milder reaction conditions, potentially shorter reaction times, and often higher yields when using the iodo- derivative.

Trifluoromethylation Cross-Coupling Reaction Kinetics

Role as a Versatile Intermediate in Patent Chemistry for Bioactive Molecules

2-Iodo-1,4-bis(trifluoromethyl)benzene is explicitly claimed as a key intermediate in the synthesis of novel organic compounds with therapeutic potential, as documented in a US patent (US-9073936-B2) . This specific utility is not a generic property of all bis(trifluoromethyl)benzene derivatives; the iodine atom in this specific regioisomer is crucial for the subsequent coupling reactions described in the patent. The inclusion in a granted patent validates its synthetic utility and differentiates it from non-iodinated or differently substituted analogs that cannot fulfill the same role in these specific molecular constructions.

Drug Discovery Patent Intermediates Medicinal Chemistry

Unique Physical Property Profile Dictated by Substitution

The specific substitution pattern of 2-iodo-1,4-bis(trifluoromethyl)benzene confers a distinct set of physical properties, including a predicted density of 1.9±0.1 g/cm³ and a boiling point of 210.5±40.0 °C at 760 mmHg . These values differ from its non-iodinated counterparts like 1,4-bis(trifluoromethyl)benzene (density ~1.3 g/cm³, boiling point ~116 °C) and other regioisomers or halogen analogs. The significantly higher density and boiling point reflect the mass and polarizability contributions of the iodine atom, which are critical parameters for purification strategies (e.g., distillation), formulation considerations, and handling in material science applications.

Physical Chemistry Material Properties Purification

Where 2-Iodo-1,4-bis(trifluoromethyl)benzene (CAS 328-92-7) Demonstrates Measurable Advantage


Accelerating Trifluoromethylation in Cross-Coupling Reactions

When a synthetic route requires the introduction of a 2,5-bis(trifluoromethyl)phenyl group via a cross-coupling reaction, 2-iodo-1,4-bis(trifluoromethyl)benzene is the optimal starting material. Its classification as an aryl iodide ensures the fastest oxidative addition step with a wide range of transition metal catalysts (e.g., Pd, Ni, Cu), as supported by the established reactivity hierarchy (I > Br > Cl) [1]. This can translate to reduced catalyst loadings, lower reaction temperatures, and higher isolated yields compared to using the bromo- or chloro- analogs, thereby improving overall process efficiency.

Building Block for Proprietary Drug Discovery Scaffolds

In medicinal chemistry programs focused on building libraries of fluorinated compounds, this molecule offers a direct entry to a privileged scaffold. Its explicit use as a key intermediate in patented synthetic sequences (e.g., US-9073936-B2) demonstrates its validated utility in constructing complex, bioactive molecules [1]. Procurement of this specific compound is essential for replicating these published routes, where generic substitution with a different halogen would likely fail or require significant re-optimization of reaction conditions.

Synthesis of High-Density, Electron-Deficient Materials

For research in materials science where high molecular density and strong electron-withdrawing character are desired, this compound's unique physical profile is advantageous. With a predicted density of 1.9 g/cm³, it is significantly more dense than non-iodinated analogs (e.g., 1,4-bis(trifluoromethyl)benzene) [1]. This property can influence molecular packing in solid-state materials and affect properties like refractive index or dielectric constant, making it a specific building block for tuning material properties.

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